molecular formula C20H26N6O6 B2861220 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 923106-93-8

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2861220
CAS RN: 923106-93-8
M. Wt: 446.464
InChI Key: JCRNRUOAAYTVCW-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O6 and its molecular weight is 446.464. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research into the synthesis and cardiovascular activity of new purine derivatives, including those with 8-alkylamino substitutions, has shown promising results. For example, studies by Chłoń-Rzepa et al. (2004) have explored the electrocardiographic, antiarrhythmic, and hypotensive activities of these compounds, alongside their adrenoreceptor affinities. This highlights the compound's potential in developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Chemical Synthesis and Structural Analysis

The chemical behavior and structural analysis of purine derivatives have been extensively studied. For instance, Kopylovich et al. (2011) discussed the unusual shift of a nitro group in a phenylhydrazo-β-diketone, illustrating the complex reactions these compounds can undergo and their potential applications in the synthesis of novel organic compounds (Kopylovich et al., 2011).

Medicinal Chemistry and Drug Design

Significant research efforts are directed towards the medicinal applications of purine derivatives. Studies have focused on the synthesis of compounds with potential antitumor, anti-HIV, and cardiovascular activities. For example, Behforouz et al. (1996) described the synthesis of novel quinolindiones, highlighting the potential of purine derivatives in antitumor drug development (Behforouz et al., 1996).

Enzymatic and Biological Interactions

Research on purine derivatives also extends to their enzymatic and biological interactions. For example, Chhaya and Gupte (2013) explored the role of laccase in the bioremediation of bisphenol A, demonstrating the utility of purine derivatives in environmental applications (Chhaya & Gupte, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione with 2-hydroxy-3-(4-nitrophenoxy)propylamine in the presence of a base to form the desired product.", "Starting Materials": [ "7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione", "2-hydroxy-3-(4-nitrophenoxy)propylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 7-bromo-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione and 2-hydroxy-3-(4-nitrophenoxy)propylamine in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes).", "Step 4: Characterize the final product using various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity and purity." ] }

CAS RN

923106-93-8

Product Name

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C20H26N6O6

Molecular Weight

446.464

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(pentylamino)purine-2,6-dione

InChI

InChI=1S/C20H26N6O6/c1-3-4-5-10-21-19-22-17-16(18(28)23-20(29)24(17)2)25(19)11-14(27)12-32-15-8-6-13(7-9-15)26(30)31/h6-9,14,27H,3-5,10-12H2,1-2H3,(H,21,22)(H,23,28,29)

InChI Key

JCRNRUOAAYTVCW-UHFFFAOYSA-N

SMILES

CCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C

solubility

not available

Origin of Product

United States

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